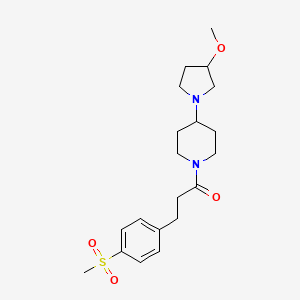

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Description

Properties

IUPAC Name |

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4S/c1-26-18-11-14-22(15-18)17-9-12-21(13-10-17)20(23)8-5-16-3-6-19(7-4-16)27(2,24)25/h3-4,6-7,17-18H,5,8-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIWVCOVMPFBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

Formation of the Piperidine Ring: The piperidine ring is often formed via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

Coupling of Rings: The pyrrolidine and piperidine rings are then coupled using a suitable linker, often through nucleophilic substitution reactions.

Introduction of the Phenyl Group: The phenyl group with a methylsulfonyl substituent is introduced via electrophilic aromatic substitution or through the use of pre-functionalized phenyl derivatives.

Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the nitrogen atoms in the rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with Pd/C, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, particularly those involving neurotransmission and receptor binding.

Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating neurotransmission and affecting various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidine/Pyrrolidine Modifications

- The target compound’s 3-methoxypyrrolidin-1-yl-piperidine substituent provides conformational flexibility compared to rigid analogs like the α,β-unsaturated ketone in . The methoxy group may enhance solubility or hydrogen-bonding interactions.

- In contrast, pyrazolo[3,4-d]pyrimidinyloxy-piperidine () introduces a planar heterocycle, likely improving affinity for ATP-binding pockets in kinases.

Aryl Group Variations

Functional Group Impact

- Oxadiazole in improves metabolic stability by resisting oxidative degradation, a common issue with propanone derivatives.

Notes

Structural Diversity : The target compound’s combination of methoxy and methylsulfonyl groups distinguishes it from analogs with single electronic profiles (e.g., ).

Synthetic Challenges : Introducing the 3-methoxypyrrolidin-1-yl group on piperidine may require multi-step synthesis, as seen in intermediates from .

Safety Considerations : The discontinuation of emphasizes the need for thorough ADMET profiling of similar propan-1-one derivatives.

Biological Activity

The compound 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex organic molecule that has garnered interest due to its potential pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Pyrrolidine and Piperidine Rings : These cyclic amines are known for their diverse biological activities.

- Methylsulfonyl Group : This moiety is often associated with enhanced solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C21H32N2O2 |

| Molecular Weight | 344.5 g/mol |

| CAS Number | 2320213-29-2 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as an agonist or antagonist at specific neuroreceptors, influencing neurotransmitter release and signaling pathways. Notably, compounds with similar structures have shown activity against:

- Neurotensin Receptors : Involved in pain modulation and neuroprotection.

- Acetylcholinesterase (AChE) : Inhibition can lead to increased acetylcholine levels, beneficial in conditions like Alzheimer's disease.

Neuropharmacological Effects

Research indicates that derivatives of this compound may exhibit:

- Antidepressant-like Activity : Similar compounds have been shown to modulate serotonin and norepinephrine levels, suggesting potential use in treating depression.

- Cognitive Enhancement : By inhibiting AChE, these compounds may improve memory and learning functions.

Anti-inflammatory Properties

The presence of the methylsulfonyl group suggests potential anti-inflammatory effects. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines, providing a rationale for their use in treating inflammatory diseases.

Study 1: Neurotensin Receptor Agonism

A study published in 2015 explored small molecule agonists of neurotensin receptors, including derivatives similar to the compound . The findings indicated that these compounds could significantly influence pain perception and neuroprotection .

Study 2: Acetylcholinesterase Inhibition

In a comparative analysis of various piperidine derivatives, several were found to possess strong AChE inhibitory activity. This suggests that the compound may also enhance cognitive functions by increasing synaptic acetylcholine levels .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of this compound?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Functionalization of the piperidine core using methylsulfonyl chloride to introduce the methylsulfonyl group under anhydrous conditions .

- Step 2 : Coupling the modified piperidine with a substituted pyrrolidine via nucleophilic substitution or amidation, often requiring catalysts like DIPEA (diisopropylethylamine) .

- Step 3 : Final ketone formation using Friedel-Crafts acylation or Grignard reactions.

Q. Key Optimization Strategies :

Q. How can structural characterization be rigorously validated for this compound?

A combination of spectroscopic and crystallographic techniques is essential:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks. For example, the methoxypyrrolidinyl group shows distinct singlet peaks at δ 3.2–3.5 ppm .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₇N₂O₄S: 415.16 g/mol).

- X-ray Crystallography : Resolve stereochemistry and confirm piperidine-pyrrolidine ring conformations (see similar structures in Acta Crystallographica reports) .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell-based assays be resolved?

Discrepancies may arise from variations in assay conditions or target selectivity. To address this:

- Standardize Assays : Use isogenic cell lines and control for sulfonyl group metabolism (e.g., CYP450 inhibition assays) .

- Target Profiling : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets (e.g., dopamine receptors or kinases) .

- SAR Studies : Compare analogs lacking the methylsulfonyl group to isolate pharmacophore contributions .

Q. What experimental designs are recommended for studying its interaction with enzymes/receptors?

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with receptors (e.g., GPCRs) .

- Functional Assays :

- Cross-Validation : Combine kinetic data (kcat/KM) with cellular uptake studies (LC-MS/MS quantification) .

Q. How can metabolic stability be improved without compromising target affinity?

Strategies :

- Isotopic Labeling : Replace labile hydrogens with deuterium on the methoxypyrrolidine ring to slow CYP-mediated oxidation .

- Prodrug Design : Introduce ester groups at the propan-1-one moiety for delayed hydrolysis in plasma .

- In Vitro Microsomal Assays : Compare hepatic clearance rates (e.g., human vs. rat microsomes) to identify metabolic hotspots .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in different solvent systems?

Reported solubility variations (e.g., DMSO vs. aqueous buffers) can be addressed by:

- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility.

- Co-Solvency Approaches : Test PEG-400/water mixtures or cyclodextrin inclusion complexes .

- pH-Dependent Studies : Measure solubility at physiological pH (7.4) vs. acidic conditions (e.g., simulated gastric fluid) .

Q. Why do computational models and experimental binding data disagree for this compound?

Potential reasons include:

- Conformational Flexibility : The pyrrolidine-piperidine linkage may adopt multiple rotameric states not modeled in silico.

- Solvent Effects : Include explicit water molecules in MD simulations to account for solvation .

- Validation : Perform alchemical free energy calculations (e.g., FEP+) to refine force field parameters .

Methodological Tables

Q. Table 1. Representative Synthetic Conditions

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signals | Structural Assignment |

|---|---|---|

| H NMR (400 MHz, CDCl₃) | δ 2.8–3.1 (m, 4H, piperidine) | Piperidinyl protons |

| HRMS (ESI+) | m/z 415.16 [M+H]+ | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.